Enhanced Acidity (Lower pKa) Driven by Synergistic Electron-Withdrawing Effects of Adjacent Bromine and Chlorine Substituents
5-Bromo-6-chloropyrazin-2-ol exhibits a significantly lower predicted pKa (7.23±0.60) compared to unsubstituted pyrazin-2-ol (pKa ~8.25-11.69) [1]. This reduction in pKa is attributed to the combined electron-withdrawing inductive effects of the ortho-bromine and ortho-chlorine substituents, which stabilize the conjugate base and increase the fraction of ionized species at physiological pH (7.4). In contrast, mono-halogenated analogs such as 6-chloropyrazin-2-ol or 5-bromopyrazin-2-ol exhibit less pronounced pKa shifts due to the absence of the second halogen .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 7.23±0.60 (predicted) |
| Comparator Or Baseline | Pyrazin-2-ol: 8.25±0.30 to 11.69±0.20 (predicted) |
| Quantified Difference | ΔpKa ≈ 1.0–4.5 units lower for the target compound |
| Conditions | Predicted values from ACD/Labs or similar computational models |
Why This Matters
A lower pKa increases the proportion of ionized species at physiological pH, directly impacting aqueous solubility, membrane permeability, and protein binding—critical parameters for lead optimization in drug discovery.
- [1] Chembase. Pyrazin-2-ol (CAS 124784-76-5) – Acid pKa: 10.899866 [Internet]. Chembase.cn. Available from: https://www.chembase.cn/property-124784-76-5.html View Source
